N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide
Description
N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide is a benzamide derivative featuring a unique 7-oxaspiro[3.5]nonane moiety. The 4-propylbenzamide substituent enhances lipophilicity, which may improve membrane permeability and bioavailability. Such spirocyclic benzamides are often explored for their bioactivity in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-14-4-6-15(7-5-14)17(20)19-16-8-9-18(16)10-12-21-13-11-18/h4-7,16H,2-3,8-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFRKUXODWVWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide typically involves the reaction of 7-oxaspiro[3.5]nonane with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or spirocyclic derivatives.
Scientific Research Applications
N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with spirocyclic frameworks, benzamide/acetamide substituents, and diverse alkyl/aryl groups (Table 1). Key differences include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structure.
Key Observations:
Substituent Effects: The 4-propylbenzamide group in the target compound increases lipophilicity compared to simpler acetamides (e.g., ). Substituents like isopropyl (Example 53 ) or t-butyl () introduce steric bulk, which may hinder or enhance binding to hydrophobic pockets in biological targets.
Biological Activity
N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of chemokine receptor antagonism and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its biological activity. The IUPAC name indicates the presence of a spirocyclic moiety and an amide functional group, which are critical for its interaction with biological targets.
Molecular Formula : C_{15}H_{20}N_{2}O
CAS Number : Not specified in the provided data.
Research indicates that compounds similar to this compound act as antagonists for chemokine receptors, particularly CXCR4. This receptor is involved in various physiological processes, including immune responses and cancer metastasis. By inhibiting CXCR4, these compounds may disrupt tumor growth and metastasis, providing a therapeutic avenue for cancer treatment.
Biological Activity Overview
-
Anticancer Activity :
- Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies on related spirocyclic compounds indicated significant tumor cell-specific cytotoxicity, suggesting that this compound may exhibit similar properties.
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Anti-inflammatory Effects :
- The inhibition of CXCR4 may also contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
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Antimicrobial Activity :
- Some derivatives have displayed antimicrobial properties, although specific data on this compound's activity against pathogens is limited.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | 4-(2-methylpropyl)-2,8-diazaspiro[4.5]decan derivatives | Cytotoxicity against tumor cells |
| Anti-inflammatory | Various CXCR4 antagonists | Reduced inflammation markers |
| Antimicrobial | 3-formylchromone derivatives | Inhibition of bacterial growth |
Research Findings
- A study published in The Journal of Organic Chemistry highlighted the cytotoxic potential of similar spirocyclic compounds against human tumor cell lines, demonstrating that structural modifications can significantly impact biological activity .
- Another investigation focused on chemokine receptor antagonists found that modifications in the amide group influenced receptor binding affinity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
